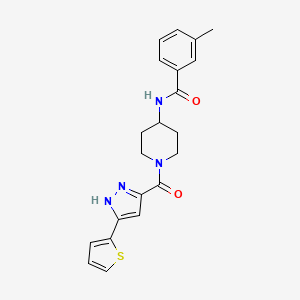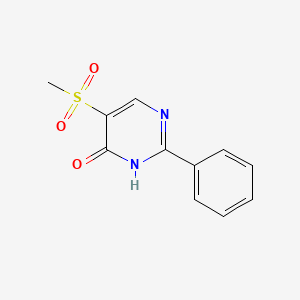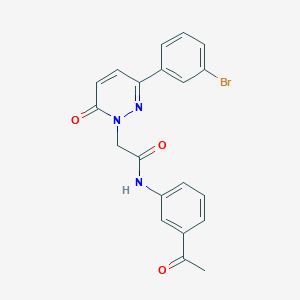
3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein kinase, which makes it an important tool in the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Applications
Heterocyclic Compound Synthesis : Research involves the synthesis of heterocyclic compounds using thiophenyl and pyrazole derivatives, focusing on the creation of novel molecules with potential applications in medicinal chemistry and material science. For example, the study by Mohareb et al. (2004) explored the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles to yield a range of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of these compounds in synthesizing complex heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Molecular Interaction Studies : Another area of application includes studying the molecular interactions of pyrazole derivatives with biological targets, such as the CB1 cannabinoid receptor. These studies provide insights into the design of receptor antagonists with therapeutic potentials, as demonstrated in research on the molecular interaction of certain pyrazole derivatives with the CB1 receptor, offering a foundation for the development of new pharmaceutical agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Advanced Material and Drug Development
Drug Development and Metabolism Studies : Compounds with similar structural features have been evaluated for their pharmacokinetics, metabolism, and potential therapeutic applications. For instance, research on the disposition and metabolism of novel orexin receptor antagonists highlights the comprehensive study of drug metabolism, facilitating the development of new treatments for disorders like insomnia (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Antimicrobial and Antituberculosis Activity : Certain benzamide derivatives and their metal complexes have been synthesized and evaluated for their bioactivity, including antimicrobial and antituberculosis effects. These studies contribute to the search for new therapeutic agents against resistant bacterial strains, as evidenced by the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Eigenschaften
IUPAC Name |
3-methyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-4-2-5-15(12-14)20(26)22-16-7-9-25(10-8-16)21(27)18-13-17(23-24-18)19-6-3-11-28-19/h2-6,11-13,16H,7-10H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCRMTZFINFXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone](/img/structure/B2889887.png)



![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)



